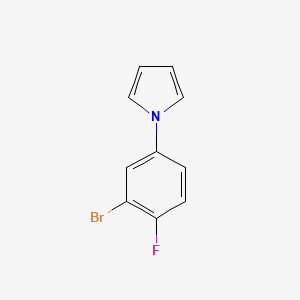

1-(3-Bromo-4-fluorophenyl)-1H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(3-Bromo-4-fluorophenyl)-1H-pyrrole” is a chemical compound with the molecular formula C10H11BrFN. It is a derivative of pyrrole, a heterocyclic aromatic organic compound . The compound has a bromine and a fluorine atom attached to the phenyl group .

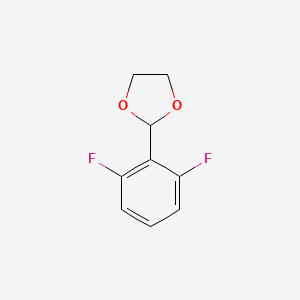

Molecular Structure Analysis

The molecular structure of “this compound” can be determined by its InChI code: 1S/C10H11BrFN.ClH/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13;/h3-4,7H,1-2,5-6H2;1H . This code provides a unique identifier for the compound and can be used to generate a 3D model of the molecule .Scientific Research Applications

Luminescent Polymers

1-(3-Bromo-4-fluorophenyl)-1H-pyrrole derivatives have been used in the synthesis of luminescent polymers. These polymers exhibit strong fluorescence and are soluble in common organic solvents, making them potential candidates for various applications in material science, such as in light-emitting devices (Zhang & Tieke, 2008).

Synthesis of Biologically Active Compounds

The compound has been used as an intermediate in the synthesis of biologically active compounds. Its derivatives are synthesized through multiple steps, including nitration, chlorination, and condensation, to produce compounds that have potential biological activity (Wang et al., 2016).

Anti-inflammatory Applications

Derivatives of this compound have been synthesized and found to be active in models of inflammation. These compounds, especially those with halo derivatives, show promise in the development of new anti-inflammatory drugs (Wilkerson et al., 1994).

Thermochemistry Studies

The thermochemical properties of halogenated 1-phenylpyrrole derivatives, including those similar to this compound, have been extensively studied. These studies provide insights into their stability and reactivity, which are essential for their application in various chemical processes (Santos & Silva, 2010).

Synthesis of New Heterocycle-Based Molecules

Research has focused on synthesizing and characterizing new heterocycle-based molecules using derivatives of this compound. These molecules have potential applications in non-linear optics and as ligands in various chemical reactions (Murthy et al., 2017).

Electrophilic Fluorination

The compound has been used in studies exploring electrophilic fluorination, which is a crucial reaction in organic synthesis for introducing fluorine into molecules, potentially leading to compounds with enhanced biological activity (Barnes et al., 1994).

Safety and Hazards

The compound “1-(3-Bromo-4-fluorophenyl)-1H-pyrrole” may pose certain hazards. For instance, “1-(3-Bromo-4-fluorophenyl)pyrrolidine hydrochloride” has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate safety measures .

Mechanism of Action

Target of Action

The primary targets of the compound “1-(3-Bromo-4-fluorophenyl)-1H-pyrrole” are currently unknown. The compound is structurally similar to other bromo-fluoro phenyl compounds, which have been studied for their potential biological activity . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Bromo-fluoro phenyl compounds often interact with their targets through halogen bonding, where the bromine and fluorine atoms form weak interactions with proteins or other biological molecules .

Biochemical Pathways

Given the compound’s structural similarity to other bromo-fluoro phenyl compounds, it may potentially affect similar biochemical pathways

Pharmacokinetics

The compound’s bioavailability, half-life, and other pharmacokinetic parameters would depend on factors such as its solubility, stability, and metabolic stability .

Result of Action

Given its structural similarity to other bromo-fluoro phenyl compounds, it may potentially have similar effects . .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is active .

Properties

IUPAC Name |

1-(3-bromo-4-fluorophenyl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGBAMPTFGWJJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)

![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)

![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6318443.png)